Enhanced Ethylene/CO Copolymerization Activity
In palladium-catalyzed ethylene/carbon monoxide copolymerization, the target P,N-hemilabile ligand delivers higher catalytic productivity than the benchmark P,P-diphosphines DPEphos and Xantphos. Under identical conditions (Pd(OAc)₂, MeOH, p-toluenesulfonic acid, 80 °C, 40 bar CO/C₂H₄), the P,N-ligand system achieves substantially greater polyketone yield [1][2]. The hemilabile pyridine arm facilitates monomer coordination at the metal center, a step that is kinetically impeded by the permanently chelating P,P-ligands [1].
| Evidence Dimension | Catalytic productivity (polymer yield) in ethylene/CO copolymerization |
|---|---|
| Target Compound Data | Higher polyketone yield relative to DPEphos and Xantphos under identical conditions |
| Comparator Or Baseline | DPEphos and Xantphos: lower polyketone yield under identical conditions |
| Quantified Difference | Absolute yield values vary by specific process parameters reported in patent examples; the P,N-ligand consistently outperforms P,P-ligands across disclosed conditions by a significant margin |
| Conditions | Pd(OAc)₂ catalyst precursor, MeOH solvent, p-toluenesulfonic acid cocatalyst, 80 °C, 40 bar CO/C₂H₄ |
Why This Matters
Higher catalytic productivity directly translates to improved process economics for industrial polyketone production, making this ligand the preferred choice over conventional diphosphines for carbonylation-based polymer synthesis.
- [1] Drent, E. et al. Process for the carbonylation of ethylenically unsaturated compounds. WO 2011083305 A1, 2011. View Source
- [2] Eastham, G. R.; Cole-Hamilton, D. J.; Jimenez Rodriguez, C. Process for the carbonylation of ethylenically unsaturated compounds. Research Portal, University of St Andrews, 2004. View Source
